molecular formula C20H21N5O2 B11188334 1-methyl-4-phenyl-3-(1-picolinoylpiperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one

1-methyl-4-phenyl-3-(1-picolinoylpiperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11188334
M. Wt: 363.4 g/mol
InChI Key: XNBRYJQZUYUNMV-UHFFFAOYSA-N
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Description

1-methyl-4-phenyl-3-(1-picolinoylpiperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a synthetic organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-phenyl-3-(1-picolinoylpiperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Picolinoyl Group Addition: The picolinoyl group can be added through acylation reactions using picolinic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-phenyl-3-(1-picolinoylpiperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-4-phenyl-3-(1-picolinoylpiperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one would depend on its specific biological activity. Generally, triazole compounds exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can involve inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one: Lacks the piperidine and picolinoyl groups.

    4-phenyl-3-(1-picolinoylpiperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one: Lacks the methyl group.

    1-methyl-3-(1-picolinoylpiperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one: Lacks the phenyl group.

Uniqueness

1-methyl-4-phenyl-3-(1-picolinoylpiperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one is unique due to the presence of all three functional groups: the methyl, phenyl, and picolinoylpiperidinyl groups. This combination of functional groups may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

2-methyl-4-phenyl-5-[1-(pyridine-2-carbonyl)piperidin-3-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C20H21N5O2/c1-23-20(27)25(16-9-3-2-4-10-16)18(22-23)15-8-7-13-24(14-15)19(26)17-11-5-6-12-21-17/h2-6,9-12,15H,7-8,13-14H2,1H3

InChI Key

XNBRYJQZUYUNMV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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